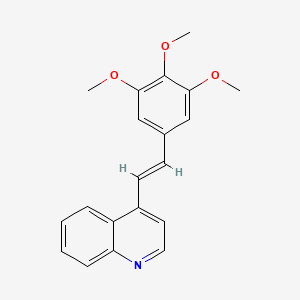
(Tyr0)-BNP-32 (human)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Tyr0)-BNP-32 (human) is a synthetic peptide analog of the human brain natriuretic peptide (BNP). Brain natriuretic peptide is a hormone produced by the heart and is involved in the regulation of blood pressure and fluid balance. The synthetic analog (Tyr0)-BNP-32 is used in various research and clinical applications to study the physiological and pharmacological effects of BNP.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Tyr0)-BNP-32 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of (Tyr0)-BNP-32 involves scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are used to isolate the final product.
化学反应分析
Types of Reactions
(Tyr0)-BNP-32 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can yield free thiol groups.
科学研究应用
(Tyr0)-BNP-32 has several scientific research applications, including:
Cardiovascular Research: Studying the effects of BNP on heart function, blood pressure regulation, and fluid balance.
Pharmacology: Investigating the pharmacokinetics and pharmacodynamics of BNP analogs.
Biochemistry: Understanding the structure-activity relationships of BNP and its analogs.
Clinical Research: Developing diagnostic and therapeutic applications for heart failure and other cardiovascular diseases.
作用机制
(Tyr0)-BNP-32 exerts its effects by binding to natriuretic peptide receptors (NPRs) on the surface of target cells. This binding activates the cyclic guanosine monophosphate (cGMP) signaling pathway, leading to vasodilation, natriuresis, and diuresis. The molecular targets include NPR-A and NPR-B receptors, which are involved in the regulation of blood pressure and fluid balance.
相似化合物的比较
Similar Compounds
Atrial Natriuretic Peptide (ANP): Another member of the natriuretic peptide family with similar physiological effects.
C-type Natriuretic Peptide (CNP): A natriuretic peptide with distinct receptor specificity and physiological roles.
Urodilatin: A renal-specific form of ANP with similar effects on natriuresis and diuresis.
Uniqueness
(Tyr0)-BNP-32 is unique due to its specific amino acid sequence and modifications, which confer distinct pharmacological properties. It is particularly useful in research settings for studying the detailed mechanisms of BNP action and developing new therapeutic strategies for cardiovascular diseases.
属性
分子式 |
C152H253N51O44S4 |
|---|---|
分子量 |
3627.2 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(4R,10S,16S,19S,22S,25S,28S,31S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,43-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,19,22,25-tetrakis(hydroxymethyl)-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C152H253N51O44S4/c1-13-81(10)120-146(244)198-106(72-208)140(238)197-105(71-207)139(237)196-104(70-206)138(236)195-103(69-205)126(224)175-64-113(213)178-97(56-77(2)3)123(221)172-66-115(215)180-108(141(239)186-90(32-19-22-48-155)133(231)200-119(80(8)9)145(243)193-98(57-78(4)5)136(234)184-91(34-24-50-168-150(160)161)130(228)183-92(35-25-51-169-151(162)163)131(229)194-101(148(246)247)60-84-62-166-76-176-84)74-250-251-75-109(142(240)191-99(59-82-28-15-14-16-29-82)124(222)173-63-112(212)177-87(33-23-49-167-149(158)159)127(225)182-88(30-17-20-46-153)128(226)187-95(44-54-248-11)132(230)192-100(61-117(217)218)137(235)185-93(134(232)202-120)36-26-52-170-152(164)165)181-116(216)67-174-125(223)102(68-204)179-114(214)65-171-122(220)94(42-43-111(157)211)190-144(242)118(79(6)7)201-135(233)96(45-55-249-12)188-129(227)89(31-18-21-47-154)189-143(241)110-37-27-53-203(110)147(245)107(73-209)199-121(219)86(156)58-83-38-40-85(210)41-39-83/h14-16,28-29,38-41,62,76-81,86-110,118-120,204-210H,13,17-27,30-37,42-61,63-75,153-156H2,1-12H3,(H2,157,211)(H,166,176)(H,171,220)(H,172,221)(H,173,222)(H,174,223)(H,175,224)(H,177,212)(H,178,213)(H,179,214)(H,180,215)(H,181,216)(H,182,225)(H,183,228)(H,184,234)(H,185,235)(H,186,239)(H,187,226)(H,188,227)(H,189,241)(H,190,242)(H,191,240)(H,192,230)(H,193,243)(H,194,229)(H,195,236)(H,196,237)(H,197,238)(H,198,244)(H,199,219)(H,200,231)(H,201,233)(H,202,232)(H,217,218)(H,246,247)(H4,158,159,167)(H4,160,161,168)(H4,162,163,169)(H4,164,165,170)/t81-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,118-,119-,120-/m0/s1 |
InChI 键 |
IMHCBZVHTQQQAD-LLJBDWMFSA-N |
手性 SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CN=CN5)C(=O)O)CC(C)C)CO)CO)CO)CO |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CN=CN5)C(=O)O)CC(C)C)CO)CO)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



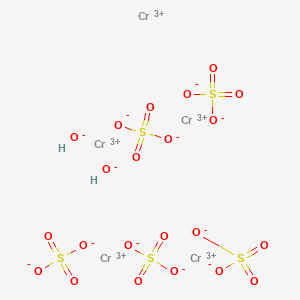

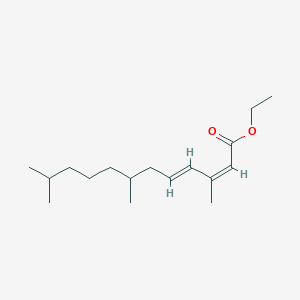
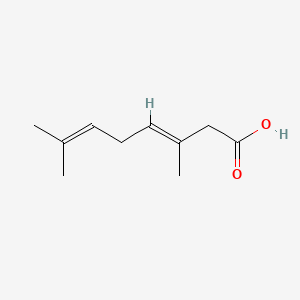
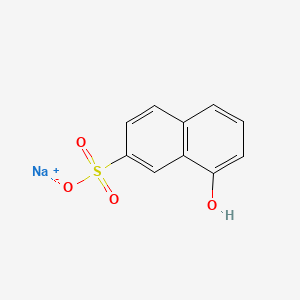
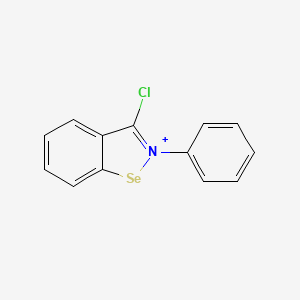
![N-[4-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12650113.png)
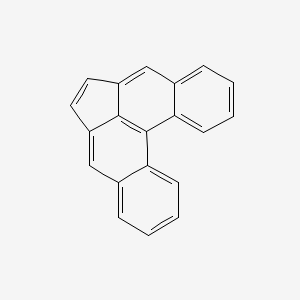
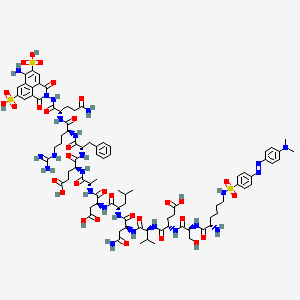
![7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride](/img/structure/B12650120.png)


